molecular formula C7H6N2O2 B2703645 4-Pyrimidineacrylic acid CAS No. 857200-95-4

4-Pyrimidineacrylic acid

Cat. No.: B2703645
CAS No.: 857200-95-4
M. Wt: 150.137
InChI Key: PPMHSAQFDNOZAL-OWOJBTEDSA-N
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Description

4-Pyrimidineacrylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

4-Pyrimidineacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Future research directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyrimidineacrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its derivatives. One common method includes the condensation of 4-pyrimidinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidineacrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the acrylic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acids, while reduction can produce pyrimidinepropionic acids.

Mechanism of Action

The mechanism of action of 4-pyrimidineacrylic acid involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

    4-Pyridineacrylic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    2-Pyrimidineacrylic acid: Differing in the position of the acrylic acid moiety on the pyrimidine ring.

Uniqueness: 4-Pyrimidineacrylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(E)-3-pyrimidin-4-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h1-5H,(H,10,11)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMHSAQFDNOZAL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CN=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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